molecular formula C8H6BrNO5 B11822114 4-Bromo-2-methoxy-5-nitrobenzoic acid

4-Bromo-2-methoxy-5-nitrobenzoic acid

Cat. No.: B11822114
M. Wt: 276.04 g/mol
InChI Key: OVNILFVSSDOBJR-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-5-nitrobenzoic acid is an aromatic compound with the molecular formula C8H6BrNO5 It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-5-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of 2-methoxybenzoic acid followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromine atom to the aromatic ring. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide (NBS).

    Reduction: Tin(II) chloride (SnCl2) or hydrogenation over a palladium catalyst.

    Nucleophilic Substitution: Amines or thiols.

Major Products Formed

    Reduction: 4-Bromo-2-methoxy-5-aminobenzoic acid.

    Nucleophilic Substitution: 4-Amino-2-methoxy-5-nitrobenzoic acid derivatives.

Scientific Research Applications

4-Bromo-2-methoxy-5-nitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the bromine atom.

    5-Methoxy-2-nitrobenzoic acid: Similar structure but with different substitution pattern.

    4-Bromo-5-methoxy-2-nitrobenzoic acid: Isomer with different positions of substituents

Uniqueness

4-Bromo-2-methoxy-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (methoxy) groups allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

4-bromo-2-methoxy-5-nitrobenzoic acid

InChI

InChI=1S/C8H6BrNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

OVNILFVSSDOBJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Br

Origin of Product

United States

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